molecular formula C11H9ClN2O2S2 B2625295 methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-03-0

methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2625295
CAS No.: 689772-03-0
M. Wt: 300.78
InChI Key: RTDLNYADILOPHA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with methyl chloroformate to introduce the carboxylate group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.

    Methyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure with the chlorine atom at a different position on the phenyl ring.

Uniqueness

The presence of the chlorine atom at the 3-position on the phenyl ring in methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-3-6(12)5-7/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDLNYADILOPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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